5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride
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Overview
Description
5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride is a chemical compound with the molecular formula C8H13N3·HCl It is a member of the imidazo[1,2-a]azepine family, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an imidazole derivative with a suitable azepine precursor in the presence of a strong acid, such as hydrochloric acid, to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]azepin-3-one derivatives, while reduction may produce reduced amine derivatives .
Scientific Research Applications
5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
{5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepin-6-yl}methanol dihydrochloride: Another member of the imidazo[1,2-a]azepine family with similar structural features but different functional groups.
Imidazo[1,2-a]pyridine analogues: Known for their antituberculosis activity and other medicinal properties.
Uniqueness
5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.
Biological Activity
5H,6H,7H,8H,9H-imidazo[1,2-a]azepin-3-amine hydrochloride (CAS Number: 2374941-25-8) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C8H13N3•HCl
- Molecular Weight : 187.67 g/mol
- IUPAC Name : 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-amine hydrochloride
- Purity : Typically ≥ 95% .
Research indicates that imidazo[1,2-a]azepine derivatives exhibit various biological activities primarily through their interaction with neurotransmitter receptors and enzymes involved in critical biochemical pathways.
- Neurotransmitter Receptor Modulation :
-
Inhibition of Enzymes :
- Recent studies have highlighted the potential of imidazo[1,2-a]azepine derivatives as inhibitors of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), which plays a role in cancer immunotherapy by regulating the cGAS-STING pathway . Inhibitors like these can enhance immune responses against tumors.
Biological Activity Data
Case Study 1: AMPAR Antagonism
A study evaluated the effects of various imidazo[1,2-a]azepine derivatives on AMPA-type glutamate receptors using whole-cell patch-clamp techniques. The findings indicated that specific derivatives effectively reduced receptor activity without affecting desensitization or deactivation rates significantly. The structural modifications influenced potency and selectivity for receptor subtypes .
Case Study 2: ENPP1 Inhibition in Cancer Therapy
In a recent investigation into ENPP1 inhibitors, a derivative of imidazo[1,2-a]azepine showed promising results in enhancing the immune response to tumors in murine models. When combined with anti-PD-1 therapy, it achieved a tumor growth inhibition rate of 77.7%, indicating its potential as an adjunct treatment in cancer immunotherapy .
Properties
Molecular Formula |
C8H14ClN3 |
---|---|
Molecular Weight |
187.67 g/mol |
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-3-amine;hydrochloride |
InChI |
InChI=1S/C8H13N3.ClH/c9-7-6-10-8-4-2-1-3-5-11(7)8;/h6H,1-5,9H2;1H |
InChI Key |
UGYGTSWDWKJECK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)N.Cl |
Origin of Product |
United States |
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